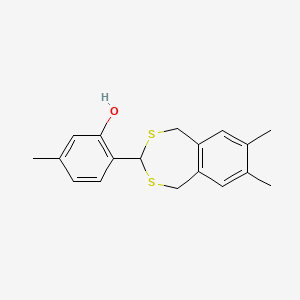methanone](/img/structure/B11524533.png)
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-NITROPHENYL)-4-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a piperidine ring, a triazole ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-NITROPHENYL)-4-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The nitrophenyl group can be introduced via nitration of an aromatic precursor. The piperidine ring is often synthesized through a reductive amination process. Finally, the oxadiazole ring can be formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Cyclization: The formation of the triazole and oxadiazole rings involves cyclization reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Cyclization: Azides, alkynes, hydrazides
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated aromatic compounds
Cyclization: Triazole and oxadiazole rings
Scientific Research Applications
4-[5-(4-NITROPHENYL)-4-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-NITROPHENYL)-4-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, while the triazole and oxadiazole rings could contribute to binding affinity and specificity. The piperidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE: Lacks the piperidine and oxadiazole rings, potentially resulting in different biological activities.
1-(4-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOLE: Similar structure but lacks the oxadiazole ring.
4-(4-NITROPHENYL)-1,2,5-OXADIAZOLE: Lacks the triazole and piperidine rings, which may affect its reactivity and applications.
Uniqueness
4-[5-(4-NITROPHENYL)-4-(PIPERIDINE-1-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H16N8O4 |
|---|---|
Molecular Weight |
384.35 g/mol |
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)triazol-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H16N8O4/c17-14-15(20-28-19-14)23-13(10-4-6-11(7-5-10)24(26)27)12(18-21-23)16(25)22-8-2-1-3-9-22/h4-7H,1-3,8-9H2,(H2,17,19) |
InChI Key |
UBWDAONWCJVVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B11524451.png)
![4-({1,3-dioxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B11524459.png)
![3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11524465.png)

![N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B11524475.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11524482.png)
![5-amino-3-[(Z)-1-cyano-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11524484.png)

![(3Z)-5-chloro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524497.png)
![(2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524505.png)
![3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate](/img/structure/B11524512.png)
![3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11524516.png)
![2-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11524530.png)
